13,17-Dimethylhentetracontane
Description
Properties
CAS No. |
76535-41-6 |
|---|---|
Molecular Formula |
C43H88 |
Molecular Weight |
605.2 g/mol |
IUPAC Name |
13,17-dimethylhentetracontane |
InChI |
InChI=1S/C43H88/c1-5-7-9-11-13-15-17-18-19-20-21-22-23-24-25-26-27-28-30-32-34-36-39-43(4)41-37-40-42(3)38-35-33-31-29-16-14-12-10-8-6-2/h42-43H,5-41H2,1-4H3 |
InChI Key |
RLCIWYUQLLPKJJ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCC(C)CCCC(C)CCCCCCCCCCCC |
Origin of Product |
United States |
Biosynthesis, Metabolic Pathways, and Transport Mechanisms of Branched Hydrocarbons
Enzymatic Pathways Underlying Methyl-Branching in Alkane Synthesis
The creation of methyl-branched hydrocarbons is a complex process involving multiple enzymatic steps, starting from simple precursors and building up to the final long-chain structure.
The biosynthesis of methyl-branched alkanes is analogous to fatty acid synthesis and involves a core set of enzymes. pnas.org The initial steps are carried out by a Fatty Acid Synthase (FAS) . In insects, two types of FAS have been identified: a cytosolic FAS, which is thought to be involved in producing precursors for straight-chain hydrocarbons, and a microsomal FAS, which more efficiently incorporates the building blocks for methyl-branched chains. researchgate.netnih.gov
The introduction of methyl groups is achieved by substituting a malonyl-CoA with a methylmalonyl-CoA during the chain elongation process. pnas.org This critical step is catalyzed by the microsomal FAS. pnas.orgresearchgate.net The growing fatty acyl-CoA chain is then extended by very long-chain fatty acid elongases (ELOs) , which sequentially add two-carbon units. nih.govcambridge.org
After the fatty acid chain reaches its final length, it undergoes a final modification. A fatty acyl-CoA reductase (FAR) reduces the fatty acyl-CoA to a fatty aldehyde. Subsequently, an aldehyde-deformylating oxygenase (ADO) , often a cytochrome P450 enzyme, catalyzes the removal of a carbonyl group to yield the final hydrocarbon. nih.govresearchgate.net
Recent advances in molecular biology, including RNA interference (RNAi) to knock down specific genes, have been instrumental in identifying and confirming the roles of these enzymes in hydrocarbon biosynthesis. nih.gov
Table 1: Key Enzymes in Methyl-Branched Alkane Biosynthesis
| Enzyme | Function |
| Fatty Acid Synthase (FAS) | Catalyzes the initial synthesis and elongation of fatty acid chains. The microsomal form is key for incorporating methyl branches. researchgate.netnih.gov |
| Very Long-Chain Fatty Acid Elongases (ELOs) | Sequentially add two-carbon units to the growing fatty acyl-CoA, extending its length. nih.govcambridge.org |
| Fatty Acyl-CoA Reductase (FAR) | Reduces the final very-long-chain fatty acyl-CoA to a fatty aldehyde intermediate. nih.gov |
| Aldehyde-Deformylating Oxygenase (ADO) | A cytochrome P450 enzyme that converts the fatty aldehyde to the final hydrocarbon. nih.govresearchgate.net |
| Acyl-CoA Desaturases | Introduce double bonds into the fatty acyl-CoA chain, leading to the formation of alkenes. researchgate.netnih.gov |
The biosynthesis of 13,17-Dimethylhentetracontane begins with fundamental building blocks from primary metabolism. The process is initiated with acetyl-CoA , which is the starting point for fatty acid synthesis. cambridge.orgbiorxiv.org
For the introduction of methyl branches, the key precursor is methylmalonyl-CoA . pnas.orgnih.gov This molecule is incorporated into the growing chain instead of the usual malonyl-CoA at specific points, leading to the characteristic branched structure. The synthesis of methylmalonyl-CoA itself can originate from propionyl-CoA, which is derived from the catabolism of certain amino acids or odd-chain fatty acids. researchgate.net
The process proceeds through a series of very-long-chain fatty acid (VLCFA) intermediates. These are elongated by the sequential addition of two-carbon units from malonyl-CoA. nih.gov For a dimethyl-branched alkane like this compound, the pathway would involve the incorporation of methylmalonyl-CoA at two distinct elongation cycles. The final steps involve the conversion of the very-long-chain fatty acyl-CoA to a very-long-chain aldehyde, which is then decarbonylated to the final alkane. nih.gov
Table 2: Precursors and Intermediates in Branched Alkane Synthesis
| Molecule | Role |
| Acetyl-CoA | The primary building block for the carbon backbone of the hydrocarbon chain. cambridge.orgbiorxiv.org |
| Malonyl-CoA | The two-carbon donor for the elongation of the straight-chain portions of the molecule. nih.gov |
| Methylmalonyl-CoA | The precursor that introduces the methyl branches onto the hydrocarbon chain. pnas.orgnih.gov |
| Very-Long-Chain Fatty Acyl-CoAs | Intermediates formed during the elongation process before final conversion to hydrocarbons. nih.gov |
| Very-Long-Chain Aldehydes | The immediate precursors to the final hydrocarbon, formed by the reduction of fatty acyl-CoAs. nih.gov |
Intracellular and Intercellular Transport Dynamics of Hydrocarbons
Once synthesized, these hydrophobic molecules must be transported from their site of production to their final destination on the organism's surface.
In insects, cuticular hydrocarbons are synthesized in specialized cells called oenocytes, which are often associated with the fat body. nih.govresearchgate.net Due to their insolubility in the aqueous hemolymph (insect blood), a transport mechanism is required. This crucial role is filled by lipophorin , a lipoprotein that acts as a reusable shuttle for various lipids. osti.govnih.govwikipedia.org
Lipophorin particles are spherical, with a core that can sequester hydrophobic molecules like hydrocarbons and an outer surface composed of phospholipids (B1166683) and proteins that allows them to be soluble in the hemolymph. osti.gov Newly synthesized hydrocarbons are taken up by lipophorin and transported from the oenocytes through the hemolymph to the epidermal cells of the integument. nih.govresearchgate.netnih.gov Studies have shown that injecting antiserum against lipophorin into insects significantly disrupts the transport of newly synthesized hydrocarbons to the cuticle, confirming its essential role. nih.gov
The process of moving hydrocarbons from the hemolymph, across the epidermal cells, and onto the outer surface of the cuticle is complex and tightly regulated. While it is clear that lipophorin delivers hydrocarbons to the epidermal cells, the exact mechanisms for crossing the cell membrane and subsequent transport to the surface are still under investigation. researchgate.net
There is evidence of great selectivity in this transport process. For instance, some insects can selectively move shorter-chain hydrocarbon pheromones to specific glands while transporting longer-chain hydrocarbons to cover the entire cuticle. researchgate.net This suggests the presence of specific receptors or transport proteins in the epidermal cells that recognize and mediate the movement of different hydrocarbon classes. ATP-binding cassette (ABC) transporters are a family of proteins known to be involved in transporting lipids across cell membranes and are considered strong candidates for mediating hydrocarbon externalization. The regulation of these processes is likely tied to the insect's developmental stage, physiological state, and environmental conditions. researchgate.net
Metabolic Fate and Degradation Pathways of Long-Chain Branched Alkanes
While the biosynthesis of branched alkanes is well-studied, their degradation is less understood within the producing organism. However, the breakdown of similar hydrocarbons by microorganisms provides insight into potential pathways. Generally, the degradation of alkanes is an oxidative process. researchgate.net
The most common pathway is terminal oxidation , where a terminal methyl group is oxidized to a primary alcohol, then to an aldehyde, and finally to a fatty acid. researchgate.netnih.gov This fatty acid can then enter the β-oxidation pathway to be broken down into two-carbon units. researchgate.net Another possibility is subterminal oxidation , where oxidation occurs at a carbon atom adjacent to the end of the chain. nih.gov
For branched alkanes, the degradation is more complex. The presence of methyl branches can hinder the normal process of β-oxidation. Microorganisms have evolved specific enzymatic strategies to handle these branches. The degradation of branched hydrocarbons is generally slower than that of their straight-chain counterparts. enviro.wiki In anaerobic conditions, a different mechanism involving the addition of fumarate (B1241708) to the hydrocarbon has been identified in some bacteria. enviro.wikinih.gov The relevance of these specific pathways to the internal metabolic fate of compounds like this compound within the organism that produces them remains an area for further research.
Advanced Analytical Methodologies for the Comprehensive Investigation of 13,17 Dimethylhentetracontane
Sophisticated Chromatographic and Spectrometric Approaches for Complex Mixtures
The analysis of 13,17-Dimethylhentetracontane is intrinsically linked to the study of insect cuticular hydrocarbons, which are complex blends of lipids covering the insect's outer surface. These profiles, often comprising dozens to over a hundred different compounds, serve various functions, from preventing desiccation to chemical communication. nih.govnih.govmdpi.com The sheer complexity of these mixtures requires high-resolution separation and detection methods.
High-Resolution Gas Chromatography-Mass Spectrometry (GC-MS) for Quantitative and Qualitative Analysis
High-resolution gas chromatography coupled with mass spectrometry (GC-MS) is the cornerstone technique for the qualitative and quantitative analysis of this compound and other CHCs. nih.govplos.org The process typically involves extracting the CHCs from the insect cuticle using a non-polar solvent like hexane. nih.gov This extract is then injected into the GC-MS system.
The gas chromatograph separates the individual hydrocarbons based on their boiling points and interactions with the stationary phase of the capillary column. nih.gov A temperature-programmed oven ensures the sequential elution of compounds, from the more volatile to the less volatile long-chain molecules. nih.govresearchgate.net For instance, a typical temperature program might start at a lower temperature and ramp up to over 300°C to elute very-long-chain hydrocarbons. nih.govnih.gov
Once separated, the molecules enter the mass spectrometer, where they are ionized, most commonly by electron ionization (EI). The resulting molecular ions and their characteristic fragment ions are detected, providing a mass spectrum that acts as a chemical fingerprint for each compound. researchgate.netnih.gov The identification of this compound relies on matching its retention time and mass spectrum with those of authentic standards or by interpreting the fragmentation pattern. researchgate.netnih.gov
Quantitative analysis is achieved by measuring the area of the chromatographic peak corresponding to the compound. The relative abundance of this compound within a CHC profile is often expressed as a percentage of the total hydrocarbon content. researchgate.net
Table 1: Example of GC-MS Parameters for Cuticular Hydrocarbon Analysis
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890A or similar |
| Injector | Split/splitless, 300 °C |
| Column | HP-5MS or similar non-polar capillary column (e.g., 30 m x 0.25 mm x 0.25 µm) |
| Carrier Gas | Helium, constant flow (e.g., 1.0 mL/min) |
| Oven Program | 40 °C (3 min), then ramp to 260 °C at 30 °C/min, then to 300 °C at 15 °C/min, hold for 18 min |
| Mass Spectrometer | Quadrupole or Time-of-Flight |
| Ionization Mode | Electron Ionization (EI), 70 eV |
| Mass Range | m/z 40-600 |
This table presents a representative set of GC-MS parameters that can be adapted for the analysis of long-chain hydrocarbons like this compound. The actual parameters may vary depending on the specific instrument and the complexity of the sample. nih.gov
Strategic Application of Equivalent Chain Lengths (ECL) in Alkane Elucidation
Equivalent Chain Length (ECL), or Kováts retention index, is a crucial tool for the tentative identification of branched alkanes like this compound, especially when authentic standards are unavailable. The ECL value relates the retention time of a branched alkane to the retention times of a series of co-injected n-alkanes. nih.gov
The ECL is calculated based on the logarithmic interpolation of the retention time of the branched compound between the retention times of the n-alkanes that elute before and after it. The addition of methyl branches to an n-alkane chain generally decreases its boiling point and thus its retention time on a non-polar column, resulting in an ECL value that is non-integer. The position of the methyl groups influences the extent of this change. For dimethylalkanes, the relative positions of the two methyl groups significantly affect the ECL.
Advanced Mass Spectrometric Techniques for Definitive Isomer Differentiation
Differentiating between positional isomers of dimethylalkanes, such as this compound and its counterparts (e.g., 11,15- or 15,19-isomers), is a significant challenge as they often have very similar retention times and produce nearly identical mass spectra under standard EI conditions. The primary fragmentation of long-chain alkanes involves the cleavage of C-C bonds, leading to a series of fragment ions separated by 14 mass units (CH2 groups). nih.govcore.ac.uk The location of methyl branches can subtly influence the relative abundance of these fragments, but often not enough for unambiguous identification.
Advanced mass spectrometric techniques can provide more detailed structural information. Tandem mass spectrometry (MS/MS) experiments, such as collision-induced dissociation (CID), can be employed to fragment the molecular ion and generate isomer-specific product ions. nih.gov While not commonly applied to routine CHC analysis due to the low abundance of molecular ions for long-chain alkanes, it holds potential for detailed structural elucidation.
More recently, techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry have been used to analyze insect CHCs. researchgate.netresearchgate.net This method is particularly useful for detecting very-long-chain hydrocarbons (beyond C40) that are difficult to analyze by conventional GC-MS. nih.gov However, MALDI-TOF typically does not separate isomers.
Chemometric and Multivariate Statistical Analyses of Hydrocarbon Profiles
Principal Component Analysis (PCA) and Discriminant Analysis for Profile Comparison and Classification
Principal Component Analysis (PCA) is an unsupervised pattern recognition technique widely used to visualize the variation within a set of CHC profiles. researchgate.netresearchgate.net PCA reduces the dimensionality of the data (the relative abundances of all identified hydrocarbons) by creating new, uncorrelated variables called principal components (PCs). The first few PCs typically capture the majority of the variance in the data, allowing for the visualization of clustering or separation of different groups (e.g., species, sexes, or geographic populations) in a 2D or 3D plot. researchgate.netcranfield.ac.uk Studies on various insect species have successfully used PCA to show that CHC profiles, which can include a variety of dimethylalkanes, change significantly with age, sex, and environmental conditions. researchgate.netresearchgate.net
Discriminant Analysis (DA), in contrast, is a supervised method used to determine which variables (hydrocarbons) best distinguish between predefined groups. researchgate.netnih.gov Linear Discriminant Analysis (LDA) is a common form of DA that creates discriminant functions based on linear combinations of the variables. This technique is often more powerful than PCA for group separation when the groups are already known. researchgate.net For example, LDA has been used to successfully classify different fly species based on their CHC profiles, some of which contain dimethylalkanes. nih.gov
Table 2: Hypothetical Relative Abundance Data of Selected Hydrocarbons for PCA and Discriminant Analysis
| Sample | n-Heptacosane | 13-Methylhentetracontane | This compound | n-Nonacosane | Group |
| A1 | 25.3 | 10.1 | 5.2 | 15.8 | Group A |
| A2 | 26.1 | 9.8 | 5.5 | 16.2 | Group A |
| A3 | 24.9 | 10.5 | 5.1 | 15.5 | Group A |
| B1 | 15.2 | 18.7 | 12.3 | 8.1 | Group B |
| B2 | 14.8 | 19.1 | 12.8 | 7.9 | Group B |
| B3 | 15.5 | 18.5 | 12.5 | 8.3 | Group B |
This table presents a hypothetical dataset illustrating the type of quantitative data obtained from GC-MS analysis that would be used as input for PCA and discriminant analysis. The values represent the relative percentage of each compound in the total CHC profile for two distinct groups (e.g., two different species or populations).
Application of Mahalanobis Distance for Assessing Chemical Similarity and Disparity between Groups
The Mahalanobis distance is a multivariate measure of the distance between a point and a distribution. In the context of CHC analysis, it can be used to quantify the chemical similarity or dissimilarity between an individual's profile and the average profile of a group, or between the average profiles of two different groups. nih.gov Unlike Euclidean distance, the Mahalanobis distance accounts for the correlation between variables (the different hydrocarbons), making it a more robust measure for multivariate data. core.ac.uknih.gov
This distance metric is often used in conjunction with discriminant analysis. The Mahalanobis distances between the centroids of different groups in the discriminant space can be used to construct a distance matrix, which can then be used for clustering analysis to infer relationships between the groups. researchgate.net For instance, a smaller Mahalanobis distance between the CHC profiles of two populations would suggest a higher degree of chemical similarity.
The comprehensive investigation of a specific branched alkane like this compound within a complex biological matrix is a multifaceted endeavor. It relies on the resolving power of high-resolution GC-MS for separation and initial identification, aided by concepts like Equivalent Chain Lengths. Definitive isomeric differentiation remains a challenge but can be approached with advanced mass spectrometric techniques. The true power in understanding the significance of this and other hydrocarbons in a complex blend comes from the application of chemometric and multivariate statistical methods. PCA, discriminant analysis, and the Mahalanobis distance provide the necessary tools to navigate the high-dimensional data of hydrocarbon profiles, revealing patterns of similarity and disparity that are often biologically meaningful. Future research focusing on the isolation and spectroscopic characterization of specific isomers like this compound will be crucial for building more accurate libraries and for a deeper understanding of their precise roles in chemical ecology.
Integration of Analytical Chemistry with Biological Assays
The elucidation of the biological significance of this compound, a complex cuticular hydrocarbon (CHC), necessitates a multidisciplinary approach that bridges the gap between its chemical identification and its functional role in an organism's life. The integration of advanced analytical chemistry with carefully designed biological assays is paramount. This synergy allows researchers to move beyond mere structural characterization to understand how this specific molecule influences an insect's behavior and physiology. The following sections detail the key biological assay methodologies that, when combined with analytical techniques, provide a comprehensive understanding of this compound.
Electrophysiological Recording Techniques (e.g., CHC sensillum responses) in Chemical Ecology Studies
To determine if an insect can detect this compound, researchers employ electrophysiological recording techniques, which measure the neural responses of olfactory organs to chemical stimuli. nih.govnih.gov These methods provide direct evidence of chemosensory reception and are crucial for identifying which specific neurons or sensilla are tuned to this dimethylalkane.
One of the most precise techniques is Single-Sensillum Recording (SSR) . nih.govnih.gov This method involves inserting a fine tungsten microelectrode into an individual chemosensory hair (sensillum) on an insect's antenna, while a reference electrode is placed elsewhere in the body. youtube.com The sensilla that are most likely to detect long-chain, non-volatile CHCs like this compound are typically basiconic sensilla, which are involved in contact chemoreception or the detection of low-volatility compounds at close range. nih.gov
When a synthesized and purified sample of this compound is introduced to the sensillum, the firing rate of the olfactory receptor neurons (ORNs) housed within is recorded. An increase in the frequency of action potentials (spikes) upon stimulation indicates that the neuron is responsive to the compound. nih.gov Different sensilla may exhibit varied response spectra, with some being broadly tuned to a range of hydrocarbons and others showing high specificity. nih.gov
Electroantennography (EAG) is another valuable technique that measures the summed potential of the entire antenna's response to a chemical stimulus. youtube.comresearchgate.net While less specific than SSR, EAG is useful for rapidly screening a variety of compounds to see if they elicit a general olfactory response. researchgate.net For a low-volatility compound like this compound, a heated air stream might be required to vaporize the substance and deliver it to the antenna. nih.gov
The data from these recordings can be systematically organized to map the sensitivity of an insect's antennal sensory array to this compound.
| Sensillum ID | Neuron Type | Spontaneous Firing Rate (spikes/s) | Response to this compound (spikes/s) | Response Class |
| Antennal Basiconic Sensillum 1 | A | 10 | 55 | Strong Excitation |
| Antennal Basiconic Sensillum 1 | B | 15 | 15 | No Response |
| Antennal Basiconic Sensillum 2 | A | 12 | 13 | No Response |
| Antennal Basiconic Sensillum 3 | A | 8 | 30 | Moderate Excitation |
| Antennal Basiconic Sensillum 3 | B | 20 | 5 | Inhibition |
| Antennal Basiconic Sensillum 4 | A | 14 | 15 | No Response |
This interactive table presents hypothetical data illustrating how the responses of different olfactory receptor neurons within various sensilla to this compound could be categorized.
Controlled Behavioral Bioassays Using Isolated or Synthesized Hydrocarbons
A variety of bioassays can be employed, depending on the hypothesized role of the compound. u-tokyo.ac.jpresearchgate.net These assays are often conducted in controlled environments, such as olfactometers, arenas, or wind tunnels, to minimize extraneous variables. psu.edu
Nestmate Recognition Assays: Many social insects use CHC profiles to distinguish between nestmates and non-nestmates. u-tokyo.ac.jpnih.gov In a typical assay, a live ant, bee, or termite is coated with synthetic this compound and introduced to a colony. The behavioral responses of the resident insects, such as aggression, antennation, or acceptance, are recorded and quantified. u-tokyo.ac.jp
Trail-Following and Aggregation Assays: Some insects use hydrocarbons as trail pheromones or aggregation cues. nih.govncsu.edu A trail of synthetic this compound can be drawn on a substrate (e.g., filter paper), and the insect's ability and willingness to follow the trail are observed. For aggregation, the compound can be applied to a dummy object, and the number of insects attracted to it is counted over time.
Mate Choice Assays: CHCs can play a significant role in sexual communication, signaling species, sex, and reproductive status. nih.govwikipedia.org In a mate choice bioassay, a male might be presented with two dummy females, one treated with this compound and a control treated only with the solvent. The male's courtship behaviors (e.g., time spent near the dummy, copulation attempts) are then recorded.
The results of these bioassays provide crucial insights into the communicative function of this compound.
| Bioassay Type | Experimental Setup | Measured Behavior | Potential Function of this compound |
| Nestmate Recognition | A worker from colony A is coated with the compound and introduced to colony B. | Latency to aggression, duration of antennation, biting frequency. | Species/colony-specific recognition cue. |
| Trail-Following | A trail of the compound is laid out on a surface in a Y-maze, with a solvent-only trail as a control. | Percentage of insects choosing the compound trail, time spent on the trail. | Trail pheromone. |
| Aggregation | The compound is applied to a glass bead placed in an arena with a group of insects. | Number of insects in proximity to the bead after a set time. | Aggregation signal. |
| Mate Choice | A male is presented with two insect models, one treated with the compound and one with solvent. | Number of courtship displays, latency to first contact, mating attempts. | Sex pheromone component. |
This interactive table outlines various behavioral bioassays that could be used to investigate the function of this compound, detailing the setup, the behaviors to be measured, and the potential interpretations of the results.
By integrating the findings from these electrophysiological and behavioral studies with the analytical data on its presence and abundance, a comprehensive picture of the chemical ecology of this compound can be developed.
Evolutionary and Genetic Underpinnings of Branched Alkanes in Biological Systems
Evolutionary Divergence and Conservation of Hydrocarbon Profiles Across Diverse Taxa
The composition of CHC profiles, which can include n-alkanes, alkenes, and methyl-branched alkanes, is largely determined by an organism's genetic makeup. royalsocietypublishing.org These profiles exhibit astonishing diversity across different species, with even closely related sister species sometimes showing vastly different hydrocarbon compositions. royalsocietypublishing.org However, broad evolutionary patterns are discernible. A meta-analysis of 241 species of Hymenoptera (which includes sawflies, wasps, bees, and ants) revealed that the primary CHC classes—n-alkanes, alkenes, and methylalkanes—were all present early in the evolutionary history of this order. nih.govresearchgate.net This suggests that the biochemical pathways for producing these varied compounds, including dimethylalkanes, are ancient and were in place before the significant radiation of social Hymenoptera. nih.govresearchgate.net
The complexity of CHC profiles does not necessarily correlate with sociality. researchgate.net In fact, some of the most complex profiles are found in solitary parasitoid wasps. researchgate.net Within the Hymenoptera, ants have generally maintained this complexity, while some aculeate wasps and bees show a simplification of their CHC profiles, indicating specialization in their biosynthetic pathways. researchgate.net The absence of certain CHC classes in some species or taxa is thought to be a result of gene silencing or downregulation rather than outright gene loss, which helps explain the high divergence seen even between sister species. nih.gov
Physiological and environmental pressures also drive the evolution of CHC profiles. royalsocietypublishing.org There is a physiological constraint related to the fluidity of the cuticular layer; profiles with very long-chain alkanes tend to have fewer linear alkanes and more molecules with features that disrupt tight packing, such as methyl branches. royalsocietypublishing.org This is crucial for maintaining a semi-fluid wax layer necessary for both effective waterproofing and communication. royalsocietypublishing.org Climatic factors, such as precipitation, also exert selective pressure. royalsocietypublishing.org For instance, ant species from drier habitats tend to have a higher proportion of dimethylalkanes compared to species from wetter climates, which have more alkenes. royalsocietypublishing.org This is linked to the superior waterproofing capabilities of dimethylalkanes compared to unsaturated hydrocarbons. royalsocietypublishing.org
Table 1: Factors Influencing Cuticular Hydrocarbon (CHC) Profile Evolution
| Factor | Description | Impact on CHC Profile |
|---|---|---|
| Phylogeny | The evolutionary history of a species or group. | The fundamental biosynthetic pathways for major CHC classes like n-alkanes, alkenes, and methyl-branched alkanes are deeply conserved in groups like Hymenoptera. nih.govresearchgate.net |
| Physiological Constraints | The need to maintain a functional (e.g., semi-fluid) cuticular layer. | Influences the relative proportions of different CHC classes. For example, longer chain profiles often contain more branched alkanes to maintain fluidity. royalsocietypublishing.org |
| Climatic Selection | Environmental conditions such as humidity and temperature. | Species in arid environments often have CHC profiles with a higher abundance of long-chain and dimethylalkanes, which are more effective at preventing water loss. royalsocietypublishing.orgnih.gov |
| Biotic Interactions | Interactions with other organisms, such as parasites, predators, or mutualists. | Can select for higher diversity in CHC profiles as a defense against social parasites or for specific profiles in mutualistic relationships. royalsocietypublishing.org |
Genetic Architecture Governing Hydrocarbon Biosynthesis and Phenotypic Variation
The biosynthesis of CHCs, including dimethylalkanes, is a complex process governed by a network of genes. nih.govresearchgate.net The foundational pathway begins with acetyl-CoA, which is converted to malonyl-CoA. nih.gov A multi-functional enzyme, fatty acid synthase (FASN), then elongates the carbon chain to produce long-chain fatty acids. nih.govcambridge.org These fatty acids are the precursors for all CHCs. nih.gov
Several key gene families are involved in modifying these precursors to generate the vast diversity of CHC structures:
Elongases: These enzymes are responsible for extending the chain length of the fatty acid precursors. Differential expression of elongase genes can lead to variations in the chain length of the final hydrocarbon products. nih.gov
Desaturases: These enzymes introduce double bonds into the fatty acid chain, creating alkenes and alkadienes. nih.gov In Drosophila melanogaster, the genes desat1 and desat2 are well-known for their role in producing unsaturated CHCs that function as pheromones. nih.govelifesciences.org
Cytochrome P450 Genes (CYPs): A specific class of these genes, the CYP4G family, is crucial for the final step in hydrocarbon biosynthesis: the oxidative decarbonylation of a long-chain fatty aldehyde to a hydrocarbon. nih.gov Knocking down the expression of CYP4G1 in Drosophila leads to a deficiency in cuticular hydrocarbons and high susceptibility to desiccation. nih.gov
Fatty Acyl-CoA Reductases (FARs): These enzymes are involved in the pathway, and their differential expression can influence the final CHC profile. nih.gov
The genetic basis for the production of methyl-branched alkanes, such as 13,17-Dimethylhentetracontane, is less understood than that for straight-chain and unsaturated hydrocarbons, largely because the primary model organism, Drosophila, has a profile dominated by the latter. researchgate.netbiorxiv.org However, Hymenoptera, with their methyl-branched alkane-rich profiles, are becoming a key model system for studying this aspect. biorxiv.orgnih.gov In parasitoid wasps of the genus Nasonia, quantitative trait loci (QTL) mapping has identified several genomic regions associated with variation in methyl-branched alkanes. nih.govfigshare.com Notably, a large cluster of these QTLs co-localizes with orthologs of CHC biosynthesis genes, including a fatty acid synthase (fas) gene, on a specific chromosome, suggesting this region is a hotspot for the evolution of methyl-branched CHC diversity. biorxiv.orgnih.gov
Table 2: Key Gene Families in Cuticular Hydrocarbon (CHC) Biosynthesis
| Gene Family | Function | Role in Phenotypic Variation |
|---|---|---|
| Fatty Acid Synthases (FAS) | Catalyze the synthesis of fatty acid precursors. nih.govcambridge.org | Variations in FAS genes can influence the initial building blocks available for CHC production. nih.gov |
| Elongases | Extend the carbon chain length of very-long-chain fatty acids. nih.gov | Differential expression is linked to variation in the chain length of CHCs. nih.gov |
| Desaturases | Introduce double bonds into the fatty acid chain to create unsaturated CHCs. nih.gov | Responsible for the production of alkenes and alkadienes, which often function as pheromones. nih.gov |
Analysis of Gene-Environment Interactions Shaping Cuticular Hydrocarbon Phenotypes
While the genetic blueprint is fundamental, the final CHC profile of an insect is often a product of complex interactions between its genotype and the environment (G×E). nih.govwesternsydney.edu.au These interactions mean that the same genotype can produce different CHC phenotypes under different environmental conditions, a phenomenon known as phenotypic plasticity. nih.gov
Key environmental factors that are known to influence CHC profiles include:
Temperature: Temperature can significantly alter CHC composition. nih.govcranfield.ac.uk In Drosophila, for example, flies reared at higher temperatures tend to produce longer-chain CHCs, which provide better protection against desiccation in warmer, drier conditions. nih.gov
Diet: The nutritional environment can impact CHC profiles. royalsocietypublishing.org In Drosophila simulans, diet was found to be a significant factor in G×E interactions affecting the expression of CHCs in both males and females. nih.govwesternsydney.edu.au
Humidity: The relative humidity of the environment can also shape CHC profiles, as these compounds are critical for water balance. oup.com
Studies on Drosophila simulans have explicitly demonstrated G×E interactions for CHC expression. nih.govwesternsydney.edu.au Researchers reared different genetic lines (iso-female lines) under varying conditions of diet and temperature and found significant G×E effects. nih.govwesternsydney.edu.au This means that the effect of diet on the CHC profile was different for different genetic lines. nih.govwesternsydney.edu.au Such interactions are important from an evolutionary perspective because they can help maintain genetic variation for sexual traits within a population. nih.gov They can, however, also potentially disrupt the reliability of CHCs as signals of an individual's quality if the environment alters the signal. nih.govwesternsydney.edu.au The high plasticity of CHC profiles might represent a trade-off for insects that use these compounds for communication, as the message conveyed can become dependent on environmental context. nih.gov
Exploration of Eco-Evolutionary Feedbacks Mediated by Chemical Communication
Cuticular hydrocarbons exemplify a class of traits with dual roles: they are essential for an individual's survival through desiccation resistance (an ecological function) and are also critical for reproduction through chemical communication (a mating function). scienceopen.com This duality creates the potential for powerful eco-evolutionary feedbacks, where selection acting on one function influences the evolution of the other, potentially driving speciation. scienceopen.com
The link between adaptation and speciation is a central concept in evolutionary biology. scienceopen.com CHCs provide a tangible model for this process, often termed "ecological speciation." For instance, as an insect population adapts to a new, drier environment, natural selection will favor individuals with CHC profiles that are more effective at preventing water loss—typically those with longer carbon chains or a higher degree of saturation, like dimethylalkanes. royalsocietypublishing.orgscienceopen.comnih.gov
This shift in the CHC profile, driven by ecological pressure, can have a secondary, incidental effect on mate recognition. scienceopen.com If mate choice in the ancestral population was based on a specific CHC blend, the new, ecologically adapted profile might no longer be attractive to individuals from the original population. nih.gov This can lead to assortative mating, where individuals with the new profile preferentially mate with each other. nih.gov Over time, this can result in reproductive isolation between the two populations, a key step in the formation of new species. scienceopen.com
This process is not merely a one-way street. The communication system itself can feed back to influence ecological adaptation. For example, if sexual selection strongly favors a particular CHC profile for mating, this could constrain the population's ability to adapt its CHC profile to new climatic conditions. nih.gov Conversely, a plastic signaling system that can be modified by the environment might allow for more rapid adaptation and colonization of new niches. nih.govnih.gov The intricate linkage between the ecological role of CHCs in survival and their communicative role in reproduction creates a dynamic feedback loop that can shape the evolutionary trajectory of a species. scienceopen.comnih.govresearchgate.net
Future Directions and Emerging Research Avenues for 13,17 Dimethylhentetracontane Research
Exploration of Novel Biological Sources and Undiscovered Functional Roles
Currently, 13,17-dimethylhentetracontane has been identified as a semiochemical, specifically a pheromone, within the beetle species Herpiscius sommeri, a member of the Tenebrionidae family. Current time information in Arbon, CH. It is plausible, however, that this compound is more widely distributed throughout the insect world. Future research endeavors should prioritize a methodical screening of other species within the Tenebrionidae family and other related coleopteran families to ascertain the prevalence of this particular hydrocarbon. The Tenebrionidae, commonly known as darkling beetles, represent a diverse group recognized for their chemical defense mechanisms and adaptations to a variety of environments, making them a promising focus for the discovery of new sources of this compound. gpub.orgucnrs.org
Beyond its established function as a pheromone involved in mate attraction, this compound may possess additional, yet-to-be-discovered functional roles. numberanalytics.com Cuticular hydrocarbons (CHCs) in insects are recognized for their multifunctionality, providing a barrier against desiccation and serving as signaling molecules in diverse contexts, such as species recognition, the division of labor in social insects, and defense against predators. myrmecologicalnews.orgnih.govnih.gov Subsequent investigations could explore whether this compound contributes to the waterproofing of the insect cuticle or if it is involved in interspecific interactions, for instance, in deterring predators or competitors.
Table 1: Known and Potential Biological Sources and Functions of this compound
| Category | Details |
| Known Biological Source | Herpiscius sommeri (Coleoptera: Tenebrionidae) Current time information in Arbon, CH. |
| Known Function | Pheromone Current time information in Arbon, CH. |
| Potential Biological Sources | Other species within the Tenebrionidae family and related Coleoptera. |
| Potential Undiscovered Functions | - Desiccation resistance (waterproofing) myrmecologicalnews.orgnih.gov - Species and nestmate recognition myrmecologicalnews.orgroyalsocietypublishing.org - Defense against predators and pathogens ucnrs.org - Regulation of social behavior in insects numberanalytics.com |
Development and Application of Advanced Omics Approaches (e.g., Genomics, Proteomics, Metabolomics)
The deployment of "omics" technologies is set to revolutionize our comprehension of this compound. These methodologies can offer a comprehensive perspective on the biological systems integral to the synthesis and perception of this compound.
Genomics: A primary research objective is the identification of genes responsible for the biosynthesis of branched CHCs. nih.gov The synthesis of methyl-branched hydrocarbons necessitates specific enzymes that remain to be fully characterized across all insect species. researchgate.net Genomic approaches, such as comparative genomics and transcriptomics of species that produce this compound, can facilitate the identification of the genes involved in its production. The function of these candidate genes can subsequently be validated using techniques like RNA interference (RNAi). nih.gov
Proteomics: This approach can pinpoint the proteins involved in the biosynthesis, transport, and reception of this compound. For example, proteomics can be employed to investigate the enzymes within the oenocytes (specialized insect cells responsible for CHC production) and the proteins that facilitate the transport of hydrocarbons to the cuticle. nih.gov It can also aid in the identification of the specific chemoreceptors in the insect's antennae or other sensory organs that detect this pheromone. nih.gov
Metabolomics: Through the analysis of the complete set of metabolites within an organism, metabolomics can elucidate the biochemical pathways that lead to the synthesis of this compound. This can enhance our understanding of how the production of this compound is regulated and potentially influenced by factors such as diet and environmental conditions. nih.gov Advanced analytical methods like gas chromatography-mass spectrometry (GC-MS) and matrix-assisted laser desorption/ionization (MALDI) mass spectrometry are vital for the detailed analysis of CHC profiles. nih.govnih.govcranfield.ac.uk
Potential in Synthetic Biology and Biotechnological Applications
The distinct structure of branched alkanes such as this compound offers prospects for synthetic biology and biotechnology. While currently sourced from fossil fuels, there is an increasing interest in the bio-based production of such chemicals. nih.gov
Microbial cell factories, including bacteria and yeast, can be engineered for the production of a diverse range of chemicals. nih.gov By introducing the specific biosynthetic pathways for branched-chain alkanes into these microorganisms, it may become feasible to produce this compound in a sustainable and regulated fashion. researchgate.netbiofueljournal.com This would necessitate the identification and transfer of the pertinent genes from insects or other organisms that synthesize this compound. The development of such microbial production platforms could find applications in various sectors, including the manufacturing of "green" chemicals and biofuels. nih.gov
The synthetic production of this compound could also be applied in pest management strategies. As a pheromone, it could be deployed in traps for the monitoring or control of pest insect populations, offering a more targeted and environmentally benign alternative to broad-spectrum pesticides. nih.govresearchgate.net
Advancing Integrative Research at the Interface of Chemical Ecology, Evolution, and Neuroethology
A thorough understanding of this compound necessitates an integrative research strategy that merges insights from chemical ecology, evolution, and neuroethology.
Chemical Ecology: This field examines the role of chemicals in the interactions of organisms with their environment. numberanalytics.com Future research in the chemical ecology of Herpiscius sommeri and related species could investigate how the production and perception of this compound are affected by ecological variables such as habitat, diet, and the presence of predators or competitors. nih.govnih.gov
Evolution: The evolution of chemical signals is a dynamic process influenced by sexual selection and other evolutionary forces. royalsocietypublishing.orgnumberanalytics.comnih.gov By examining the diversity of CHC profiles across different species and populations, researchers can gain insights into the evolutionary history of these signals. royalsocietypublishing.org Phylogenetic comparative methods can be employed to understand the evolutionary trajectory of the genes and enzymes involved in the biosynthesis of this compound. researchgate.net
Neuroethology: This discipline investigates the neural underpinnings of behavior. nih.gov By exploring how the insect brain processes the information from this compound, the neural circuits that drive behaviors such as mate-seeking can be revealed. nih.govnumberanalytics.com Techniques like electroantennography and single-sensillum recording can be utilized to identify the specific olfactory sensory neurons that respond to this compound, while neuroimaging can be used to visualize activity in the brain's olfactory centers. nih.govfrontiersin.org
Table 2: Key Research Questions for an Integrative Approach
| Research Field | Key Questions |
| Chemical Ecology | - How does the environment influence the production of this compound? - What is the full range of behavioral responses elicited by this compound? |
| Evolution | - What are the selective pressures that have shaped the evolution of this compound as a chemical signal? royalsocietypublishing.orgnih.gov - How has the biosynthetic pathway for this compound evolved across different insect lineages? |
| Neuroethology | - Which specific receptors and neurons are involved in the detection of this compound? nih.gov - How is the signal processed in the insect brain to generate a behavioral response? numberanalytics.com |
By pursuing these future research avenues, the scientific community can unlock a vast amount of information regarding this compound, thereby contributing to a more profound understanding of chemical communication in insects and paving the way for innovative biotechnological applications.
Q & A
Q. What are the standard analytical techniques for characterizing 13,17-Dimethylhentetracontane, and how are they validated?
To characterize branched alkanes like this compound, gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) are foundational. Validation involves comparing retention indices with standards and ensuring spectral consistency (e.g., fragmentation patterns in MS, chemical shift correlations in NMR). Reproducibility should be confirmed through triplicate runs and statistical analysis of coefficient of variation (CV) values (<10% is ideal) .
Q. How should researchers conduct a systematic literature review to identify gaps in studies on branched alkanes?
Use databases like SciFinder and PubMed with keywords such as "branched alkanes synthesis" or "methyl-substituted hydrocarbons." Prioritize primary sources (peer-reviewed journals) over secondary reviews. Critically assess methodologies, noting inconsistencies in reported physical properties (e.g., boiling points, solubility) and experimental conditions. Document gaps, such as limited data on thermal stability or catalytic degradation pathways .
Q. What safety protocols are critical when handling this compound in laboratory settings?
Refer to OSHA HCS guidelines: use fume hoods for volatile handling, wear nitrile gloves (tested for hydrocarbon resistance), and employ explosion-proof equipment due to flammability risks. Emergency procedures should address spills (absorbent materials) and fire (CO₂ extinguishers). Document hazard classifications (e.g., skin irritation potential) in alignment with GHS standards .
Advanced Research Questions
Q. How can researchers optimize experimental parameters for synthesizing this compound with high purity?
Employ a multi-objective optimal experimental design (MOED) to balance yield, purity, and cost. For example, vary catalyst concentration (e.g., palladium-based catalysts), temperature (80–120°C), and reaction time (12–48 hours). Use response surface methodology (RSM) to model interactions between variables and identify Pareto-optimal conditions. Validate with HPLC purity assays (>95%) and replicate trials to minimize batch-to-batch variability .
Q. What strategies resolve contradictions in reported physicochemical data for branched alkanes?
Conduct meta-analysis of existing data, highlighting outliers and methodological differences (e.g., solvent purity in solubility tests). Replicate conflicting experiments under standardized conditions (e.g., ASTM protocols for density measurements). Use sensitivity analysis to quantify the impact of variables like temperature gradients or instrumental calibration errors. Publish detailed methodologies to enable cross-validation .
Q. How should factorial designs be applied to study interactions between this compound and co-additives in material science applications?
Design a 2×2 factorial trial testing the compound with/without stabilizers (e.g., antioxidants) under varying humidity levels. Analyze main effects (additive efficacy) and interaction effects (synergistic degradation). Use ANOVA to partition variance, ensuring adequate power (≥80%) via sample size calculations. Report results with 95% confidence intervals and interaction plots to visualize effect modifications .
Methodological Guidance for Data Presentation
Q. What statistical methods are appropriate for analyzing dose-response relationships in toxicity studies of this compound?
Fit data to logistic regression models or probit analysis (for LC₅₀/EC₅₀ calculations). Assess goodness-of-fit with chi-square tests and residual plots. For non-linear kinetics, use Hill equation modeling. Report results with error bars (SEM) and p-values adjusted for multiple comparisons (e.g., Bonferroni correction) .
Q. How should researchers structure tables to compare synthetic yields across different catalytic systems?
Include columns for catalyst type, loading (mol%), temperature (°C), time (h), yield (%), and purity (%). Annotate footnotes with reaction solvent and agitation speed. Use boldface to highlight optimal conditions. Accompany with a supplementary scatterplot correlating yield vs. catalyst cost for cost-efficiency analysis .
Notes on Reproducibility and Ethics
- Always pre-register experimental protocols (e.g., on Open Science Framework) and disclose modifications post hoc.
- Adhere to CONSORT guidelines for factorial trials, explicitly reporting interactions and subgroup analyses .
- Avoid BenchChem-derived data due to non-compliance with FDA standards and lack of peer review .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
